Trifenmorph
Overview
Description
Trifenmorph, also known as 4-(Triphenylmethyl)morpholine, is a synthetic compound with the molecular formula C₂₃H₂₃NO. It was first synthesized in 1961 and has been primarily used as a molluscicide to control aquatic snail vectors of schistosomiasis, a communicable disease. The compound is known for its neurotoxic effects on aquatic and semi-aquatic snails, making it an effective agent in controlling the spread of this disease .
Mechanism of Action
Target of Action
Trifenmorph, also known as 4-Tritylmorpholine, is a compound that has been used as a molluscicide . Its primary targets are the intermediate-host snails of the Schistosomatidae .
Mode of Action
This compound is a highly selective neurotoxin to aquatic and semi-aquatic snails . It acts by increasing the intracellular chloride levels , which disrupts the normal functioning of the snails’ nervous system, leading to their death .
Biochemical Pathways
It is known that the compound’s action leads to an increase in intracellular chloride levels , which can disrupt various cellular processes and lead to the death of the snails.
Pharmacokinetics
It is known that the compound is virtually insoluble in water , which suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by this characteristic
Result of Action
The primary result of this compound’s action is the death of the intermediate-host snails of the Schistosomatidae . This is achieved through the disruption of the snails’ nervous system, caused by an increase in intracellular chloride levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown that factors such as mud, light, and vegetation have little effect on the performance of this compound . Hydrolysis and loss of activity may occur in acid water . This suggests that the pH of the water in which this compound is applied can significantly impact its effectiveness.
Biochemical Analysis
Cellular Effects
The cellular effects of Trifenmorph are primarily understood in the context of its molluscicidal activity. It has been shown to effectively control Biomphalaria glabrata and B. tenagophila snails
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, likely involving binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
This compound has been observed to have a residual toxic effect when applied to canal margins, indicating some degree of stability and long-term impact on cellular function . Detailed studies on the product’s stability, degradation, and long-term effects in in vitro or in vivo studies are lacking.
Dosage Effects in Animal Models
While this compound has been used in field trials for snail control, there is limited information available on the effects of different dosages of the product in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifenmorph can be synthesized through a multi-step reaction process. One common method involves the reaction of triphenylmethyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction typically takes place in a solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Trifenmorph undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the morpholine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
Trifenmorph has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: this compound’s neurotoxic effects on snails have made it a valuable tool in studying the nervous systems of mollusks.
Medicine: Although primarily used as a molluscicide, research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of pesticides and other agrochemicals
Comparison with Similar Compounds
Niclosamide: Another molluscicide used to control snail populations.
Bayluscide: A compound with similar applications in controlling aquatic snails.
Molluscicides containing copper sulfate: Used for similar purposes but with different mechanisms of action
Uniqueness of Trifenmorph: this compound is unique due to its high selectivity and effectiveness as a neurotoxin. Unlike other molluscicides, it specifically targets the nervous system of snails, making it highly efficient in controlling snail populations without significantly affecting other aquatic organisms .
Properties
IUPAC Name |
4-tritylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21,22-14-8-3-9-15-22)24-16-18-25-19-17-24/h1-15H,16-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMLMBICUVVJDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042492 | |
Record name | Trifenmorph | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Technical product is light brown solid; [HSDB] | |
Record name | Frescon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5380 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 2.0X10-2 mg/L at 20 °C, At 20 °C (g/L): carbon tetrachloride 300; chloroform 450; tetrachloroethylene 255 | |
Record name | Trifenmorph | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000003 [mmHg] | |
Record name | Frescon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5380 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
... Tar impurities: 20 g/kg; volatile matter: 100 g/kg. | |
Record name | Trifenmorph | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethanol, Colorless crystalline solid | |
CAS No. |
1420-06-0 | |
Record name | Trifenmorph | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifenmorph [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifenmorph | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifenmorph | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIFENMORPH | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1IL51K9CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trifenmorph | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
176 °C, MP: 176-178 °C, resolidifying and remelting at 185-187 °C; (technical melts 150-170 °C, and again at 170-185 °C) | |
Record name | Trifenmorph | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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